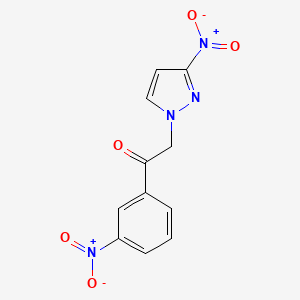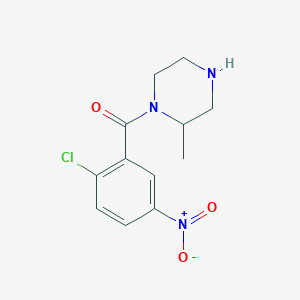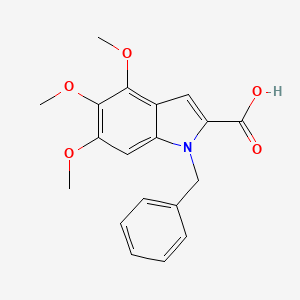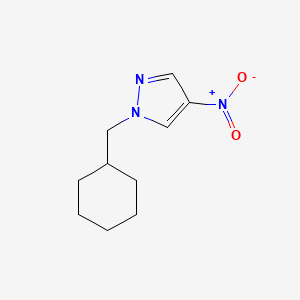
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H8N4O5 and its molecular weight is 276.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.04946937 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Analysis
Research has demonstrated the utility of pyrazoline derivatives, including compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, in structural characterization and analysis. For instance, Delgado et al. (2020) synthesized a pyrazoline compound and characterized it using spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. The crystal packing of this compound was analyzed, showcasing cohesive weak interactions among neighboring molecules, which is critical for understanding the compound's stability and packing efficiency in the solid state Delgado et al., 2020.
Synthesis and Reactivity
The synthesis and reactivity of nitropyrazole derivatives have been extensively studied. Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives, leading to the formation of specific hydrazone compounds. This research is fundamental for developing new synthetic routes and understanding the reactivity of nitropyrazole compounds Smolyar, 2010.
Chemical Properties and Applications
Further research into the chemical properties of pyrazoline and pyrazole derivatives includes studies on their potential as ligands in metal complexes, which can have implications for catalysis, material science, and pharmaceutical applications. Vafazadeh et al. (2020) synthesized a Ni(II) complex using a ligand derived from acetohydrazide, indicating the versatility of these compounds in forming stable and structurally diverse complexes Vafazadeh et al., 2020.
Photophysical Properties
Khan et al. (2020) demonstrated the use of pyrazoline derivatives in the synthesis of fluorescent chemosensors for the detection of metal ions such as Fe3+. This research underscores the potential of nitropyrazole compounds in the development of new materials for sensing applications, highlighting their valuable photophysical properties Khan et al., 2020.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-5-4-11(12-13)15(19)20)8-2-1-3-9(6-8)14(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJECYWGPRGJVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)


![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)




![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
